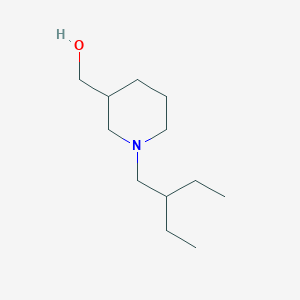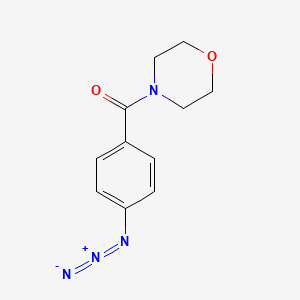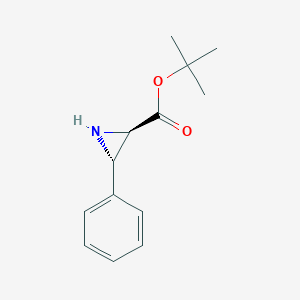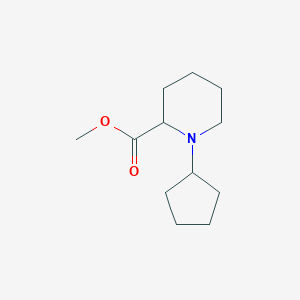
(1-(2-Etilbutil)piperidin-3-il)metanol
Descripción general
Descripción
(1-(2-Ethylbutyl)piperidin-3-yl)methanol is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2-Ethylbutyl)piperidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Ethylbutyl)piperidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Farmacológica
(1-(2-Etilbutil)piperidin-3-il)metanol: es un derivado de piperidina, que es una clase de compuestos que tienen una importancia farmacológica significativa . Los derivados de piperidina están presentes en muchos productos farmacéuticos y exhiben una amplia gama de actividades biológicas. Son particularmente importantes en la síntesis de fármacos debido a sus diversas propiedades farmacológicas, que incluyen efectos analgésicos, antimaláricos, antiarrítmicos e antihipertensivos .
Síntesis Orgánica
En química orgánica, las estructuras de piperidina sirven como bloques de construcción clave para la síntesis de moléculas complejasThis compound se puede utilizar en reacciones multicomponente, ciclación y procesos de cicloadición para crear nuevos compuestos orgánicos . Su versatilidad en reacciones químicas lo convierte en un compuesto valioso para el desarrollo de nuevas metodologías sintéticas.
Química Medicinal
El núcleo de piperidina es una característica común en la química medicinal, donde se incorpora en moléculas diseñadas para el descubrimiento y desarrollo de fármacos . This compound podría usarse para modificar las propiedades farmacocinéticas de los candidatos a fármacos o como precursor en la síntesis de ingredientes farmacéuticos activos.
Diseño de Fármacos
En el diseño de fármacos, se emplean bioisósteros como los derivados de piperidina para mejorar las propiedades de los candidatos a fármacosThis compound se puede utilizar para mejorar la solubilidad, estabilidad o actividad biológica de una molécula de fármaco a través del reemplazo isostérico o como parte de un andamiaje en el diseño de nuevos fármacos .
Mecanismo De Acción
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used as synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action. They can have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Result of Action
Piperidine derivatives can have a wide range of effects depending on their specific targets and mode of action .
Propiedades
IUPAC Name |
[1-(2-ethylbutyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO/c1-3-11(4-2)8-13-7-5-6-12(9-13)10-14/h11-12,14H,3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBQRTBTSRNWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[5-(4-Chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride](/img/structure/B1472153.png)
![2-[3-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1472154.png)
![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)


![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
